molecular formula C12H13ClN2 B6119598 2',6'-dimethyl-2,4'-bipyridine hydrochloride

2',6'-dimethyl-2,4'-bipyridine hydrochloride

Cat. No. B6119598
M. Wt: 220.70 g/mol
InChI Key: LOQZRNORAMBQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',6'-dimethyl-2,4'-bipyridine hydrochloride, also known as DMbpy, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMbpy is a bidentate ligand that can form complexes with various metal ions, making it useful in a wide range of applications.

Mechanism of Action

The mechanism of action of 2',6'-dimethyl-2,4'-bipyridine hydrochloride and its complexes is complex and dependent on the metal ion it is complexed with. 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with ruthenium and osmium have been shown to exhibit photocytotoxicity, inducing cell death upon exposure to light. The exact mechanism of this process is still under investigation, but it is thought to involve the production of reactive oxygen species.
Biochemical and Physiological Effects:
2',6'-dimethyl-2,4'-bipyridine hydrochloride and its complexes have been shown to have a range of biochemical and physiological effects. 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with iron have been shown to inhibit the growth of certain bacteria, making them potential candidates for the development of new antibiotics. 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with copper have been shown to have anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2',6'-dimethyl-2,4'-bipyridine hydrochloride and its complexes in lab experiments is their versatility. 2',6'-dimethyl-2,4'-bipyridine hydrochloride can form complexes with a wide range of metal ions, making it useful in a variety of applications. However, one of the limitations of using 2',6'-dimethyl-2,4'-bipyridine hydrochloride is its potential toxicity. 2',6'-dimethyl-2,4'-bipyridine hydrochloride is a known mutagen and carcinogen, and precautions must be taken when handling it.

Future Directions

There are many potential future directions for the use of 2',6'-dimethyl-2,4'-bipyridine hydrochloride and its complexes in scientific research. One potential direction is the development of new photodynamic therapy treatments for cancer using 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with other metal ions. Another potential direction is the development of new antibiotics using 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with iron. Additionally, 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with copper could be further investigated for their anti-inflammatory properties and potential use in the treatment of inflammatory diseases.

Synthesis Methods

2',6'-dimethyl-2,4'-bipyridine hydrochloride can be synthesized by reacting 2,6-dimethylpyridine with 2,4-dichloropyridine in the presence of a base and a palladium catalyst. The reaction yields 2',6'-dimethyl-2,4'-bipyridine hydrochloride as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

2',6'-dimethyl-2,4'-bipyridine hydrochloride has been extensively used in scientific research due to its ability to form complexes with various metal ions. These complexes have been used in a wide range of applications, including catalysis, electrochemistry, and sensing. 2',6'-dimethyl-2,4'-bipyridine hydrochloride complexes with ruthenium and osmium have been used as photosensitizers in photodynamic therapy, a promising treatment for cancer.

properties

IUPAC Name

2,6-dimethyl-4-pyridin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c1-9-7-11(8-10(2)14-9)12-5-3-4-6-13-12;/h3-8H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQZRNORAMBQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-pyridin-2-ylpyridine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.